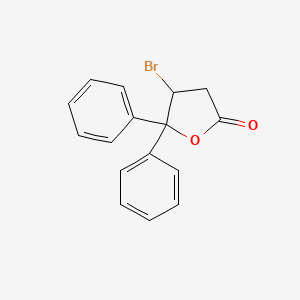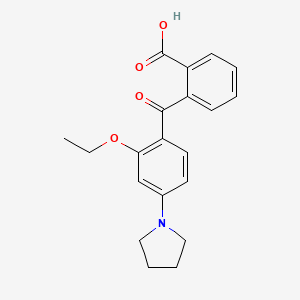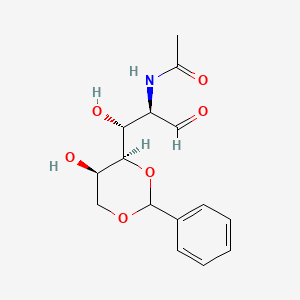
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” is a complex organic compound characterized by multiple functional groups, including hydroxyl, phenyl, dioxane, and acetamide groups. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” likely involves multiple steps, including the formation of the dioxane ring, introduction of hydroxyl groups, and acetamide formation. Typical reaction conditions might include:
Formation of the dioxane ring: This could involve a cyclization reaction using appropriate diols and aldehydes or ketones.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Acetamide formation: Acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for enzyme inhibition, receptor binding, or as a biochemical probe.
Medicine
The compound might be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Mechanism of Action
The mechanism by which “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide: can be compared with other acetamide derivatives, dioxane-containing compounds, or phenyl-substituted molecules.
Uniqueness
The combination of functional groups in this compound might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
N-[(1R,2R)-1-hydroxy-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C15H19NO6/c1-9(18)16-11(7-17)13(20)14-12(19)8-21-15(22-14)10-5-3-2-4-6-10/h2-7,11-15,19-20H,8H2,1H3,(H,16,18)/t11-,12+,13+,14-,15?/m0/s1 |
InChI Key |
IUIGKEWAHLCFOD-LUNVINKVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C1C(COC(O1)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
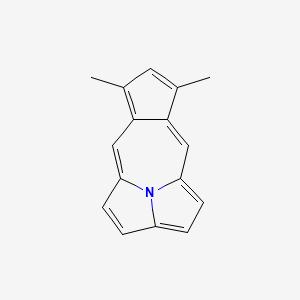
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



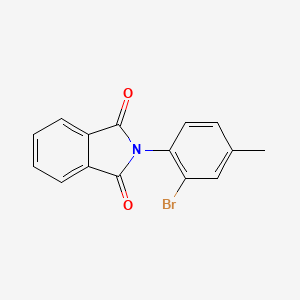
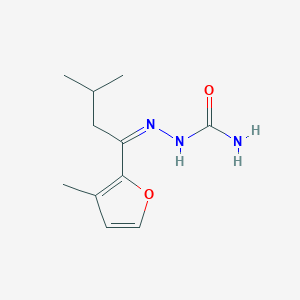
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)

